N-(4-Aminophenyl)-3-(isopentyloxy)benzamide
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Overview
Description
N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is an organic compound with the molecular formula C18H22N2O2. This compound is characterized by the presence of an aminophenyl group and an isopentyloxy group attached to a benzamide core. It is commonly used in biochemical research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide typically involves the reaction of 4-aminophenylamine with 3-(isopentyloxy)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
N-(4-Aminophenyl)-3-(isopentyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
- N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
- N-(4-Aminophenyl)-3-(pentyloxy)benzamide
- N-(4-Aminophenyl)-4-(pentyloxy)benzamide
Comparison: N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is unique due to the specific positioning of the isopentyloxy group on the benzamide core. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N-(4-aminophenyl)-3-(3-methylbutoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-5-3-4-14(12-17)18(21)20-16-8-6-15(19)7-9-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMZVZTYERGEJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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